2-oxo-2-phenylethyl {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a triazole ring, and a phenylethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-OXO-2-PHENYLETHYL 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multistep organic reactions. One common synthetic route includes the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzodioxole moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other derivatives of benzodioxole and triazole, such as:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds have shown antiproliferative activity against cancer cells.
Indole derivatives: Known for their diverse biological activities, including anti-inflammatory and analgesic properties.
Phenylethyl acetate derivatives: These compounds are often used in fragrance and flavor industries.
2-OXO-2-PHENYLETHYL 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19N3O5S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
phenacyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H19N3O5S/c29-20(17-7-3-1-4-8-17)14-31-23(30)15-34-25-27-26-24(28(25)19-9-5-2-6-10-19)18-11-12-21-22(13-18)33-16-32-21/h1-13H,14-16H2 |
InChI Key |
NUTHVBFFBOTZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)OCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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